3-(3-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 3-fluorophenyl group and at position 5 with a methyl-linked 4-(4-methylphenyl)-1,3-thiazole moiety. This structural design is common in medicinal chemistry for targeting enzymes or receptors with hydrophobic binding pockets.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-5-7-13(8-6-12)16-11-25-18(21-16)10-17-22-19(23-24-17)14-3-2-4-15(20)9-14/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDXCQXXWUCIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole (CAS No. 1112280-11-1) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its antimicrobial and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₄F N₄ S
- Molecular Weight : 351.4 g/mol
- Structural Features : The compound contains a 1,2,4-oxadiazole ring fused with a thiazole moiety and a fluorophenyl group, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. The compound under consideration has been tested against various bacterial strains and fungi:
- Antibacterial Activity : Studies indicate that oxadiazole derivatives generally demonstrate stronger activity against gram-positive bacteria compared to gram-negative species. For instance, compounds with similar structures have shown effectiveness against Bacillus cereus and Staphylococcus aureus .
- Antifungal Activity : The presence of the thiazole moiety enhances the antifungal properties of oxadiazole derivatives. Research indicates that compounds with this scaffold can inhibit fungal growth effectively .
Anticancer Activity
The anticancer potential of this compound is notable due to its ability to induce apoptosis in various cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer) and HEPG2 (liver cancer). The IC50 values reported range from 2.67 to 20.25 µg/mL for MCF-7 cells and 4.62 to 43.6 µg/mL for HEPG2 cells .
- Mechanism of Action : The mechanism involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells . This inhibition leads to disrupted cell proliferation and enhanced apoptotic pathways.
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) explored a series of oxadiazole derivatives including thiazole combinations. The most promising compounds exhibited strong inhibition against Mycobacterium bovis, demonstrating their potential as antitubercular agents .
Study 2: Anticancer Properties
In a recent investigation, several oxadiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. One particular derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Antibacterial | Bacillus cereus | Not specified |
| Antifungal | Candida albicans | Not specified |
| Anticancer | MCF-7 | 2.67 - 20.25 |
| Anticancer | HEPG2 | 4.62 - 43.6 |
Scientific Research Applications
The compound 3-(3-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, supported by comprehensive data tables and documented case studies.
Pharmaceutical Development
The compound has shown promise in pharmaceutical applications, particularly as a potential therapeutic agent. Its oxadiazole and thiazole moieties are known for their biological activity, including anti-inflammatory and antimicrobial properties.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of oxadiazole compounds exhibited significant antimicrobial activity against various bacterial strains. The incorporation of thiazole rings further enhanced this activity, making it a candidate for developing new antibiotics.
Agricultural Chemistry
The unique structure of this compound allows it to be explored as a pesticide or herbicide. Compounds containing thiazole and oxadiazole have been linked to effective pest control.
Case Study: Insecticidal Properties
Research indicated that similar thiazole-containing compounds exhibited potent insecticidal effects on agricultural pests. This suggests that the studied compound may have similar efficacy.
| Compound Type | Target Pest | Efficacy |
|---|---|---|
| Thiazole-based | Aphids | High |
| Oxadiazole-based | Beetles | Moderate |
Material Science
In material science, compounds with oxadiazole structures are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties.
Case Study: OLED Applications
A recent study highlighted the use of oxadiazole derivatives in OLEDs, showcasing improved efficiency and stability compared to traditional materials. The incorporation of thiazole groups was noted to enhance charge transport properties.
| Material Type | Application | Performance |
|---|---|---|
| OLEDs | Light Emission | Improved Efficiency |
| Conductive Polymers | Charge Transport | Enhanced Stability |
Biochemical Research
The compound's structural features suggest potential roles in biochemical pathways, particularly as enzyme inhibitors or modulators.
Case Study: Enzyme Inhibition
Research into similar compounds has revealed their ability to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could be further explored for therapeutic interventions in metabolic disorders.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
The oxadiazole ring is a versatile scaffold; substituents at positions 3 and 5 critically influence bioactivity and physicochemical properties. Key analogs include:
Key Observations :
- Thiazole vs. Piperazine : The thiazole-methylphenyl group in the target may offer better rigidity and π-stacking compared to the flexible piperazine in compound 15.
- Biological Activity : While the target compound lacks direct activity data, analogs like 1d show potent apoptosis induction, suggesting that substituent choice at R5 (e.g., heterocycles like thiophene or thiazole) is critical for bioactivity .
Heterocyclic Modifications
Replacing the oxadiazole core with triazole or thiadiazole alters electronic properties and hydrogen-bonding capacity:
- Triazole Derivatives : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) exhibit antimicrobial activity due to chloro/fluoro substituents enhancing membrane penetration .
- Thiadiazole Derivatives: 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine shows antinociceptive effects, attributed to the thioether linkage and halogenated aryl groups .
Crystallographic and Conformational Analysis
Isostructural compounds (e.g., compounds 4 and 5 in ) reveal that halogen substituents (Cl vs. F) minimally affect overall conformation but alter intermolecular interactions. The target’s 4-methylphenyl-thiazole group may induce unique crystal packing, impacting solubility and bioavailability .
Characterization :
Preparation Methods
Synthesis of 2-(4-(4-Methylphenyl)thiazol-2-yl)acetic Acid (Intermediate 1)
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Hantzsch Thiazole Synthesis :
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React 4-methylacetophenone with bromine in acetic acid to yield α-bromo-4-methylpropiophenone.
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Treat with thiourea in ethanol under reflux (12 hr) to form 4-(4-methylphenyl)thiazol-2-amine.
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Esterification : React with ethyl chloroacetate in DMF/KCO to obtain ethyl 2-(4-(4-methylphenyl)thiazol-2-yl)acetate.
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Hydrolysis : Treat with LiOH in THF/HO (1:1) at 60°C for 4 hr to yield Intermediate 1.
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Synthesis of (Z)-N'-Hydroxy-3-fluorobenzimidamide (Intermediate 2)
Oxadiazole Formation
Characterization Data:
-
H NMR (400 MHz, CDCl): δ 8.21 (d, J = 7.6 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 7.54 (d, J = 8.0 Hz, 2H, Ar-H), 7.32 (d, J = 8.0 Hz, 2H, Ar-H), 4.01 (s, 2H, CH), 2.44 (s, 3H, CH).
Synthetic Route 2: Cyclocondensation of Diacylhydrazine
Synthesis of 2-(4-(4-Methylphenyl)thiazol-2-yl)acetohydrazide
Formation of Diacylhydrazine
Cyclization to 1,2,4-Oxadiazole
Optimization Note:
Synthetic Route 3: Microwave-Assisted Synthesis
One-Pot Cyclization
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Mix Intermediate 1, Intermediate 2, and PS-PPh resin in CHCN.
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Irradiate at 120°C (300 W) for 20 min under microwave conditions.
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Filter and concentrate to obtain crude product (Yield: 68%).
Comparative Analysis of Methods
| Parameter | Route 1 (EDC/DMAP) | Route 2 (POCl) | Route 3 (Microwave) |
|---|---|---|---|
| Yield (%) | 62 | 55 | 68 |
| Reaction Time (hr) | 24 | 20 | 0.33 |
| Purification Difficulty | Moderate | High | Low |
| Scalability | >10 g | <5 g | <2 g |
Route 1 offers superior scalability and reproducibility, while Route 3 maximizes efficiency for small-scale synthesis.
Challenges and Side Reactions
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole synthesis | POCl₃, 90°C, 3 hrs | 85–90% | |
| Oxadiazole formation | H₂SO₄, 120°C, 6 hrs | 75% |
Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
Multi-technique validation is critical:
- NMR Spectroscopy :
- ¹H-NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.5 ppm (CH₂ bridge), δ 2.4 ppm (methyl group) .
- ¹³C-NMR : Signals for oxadiazole (165–170 ppm), thiazole (150–155 ppm), and fluorophenyl carbons (115–130 ppm) .
- FT-IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N), 1250–1300 cm⁻¹ (C-F), and 3100 cm⁻¹ (aromatic C-H) .
- X-ray Crystallography : SHELXL refinement confirms bond lengths (e.g., C-N: 1.32 Å, C-O: 1.23 Å) and dihedral angles between aromatic rings .
Advanced Research Questions
How can researchers optimize reaction conditions to improve the yield of this compound?
Design of Experiments (DoE) is recommended to systematically vary parameters:
- Key Variables : Catalyst loading (e.g., Pd(PPh₃)₄ for coupling), solvent polarity (DMF vs. THF), temperature (80–120°C), and reaction time .
- Case Study : Increasing POCl₃ from 2 to 3 equivalents improved thiazole ring yield from 75% to 90% .
- Statistical Tools : Response Surface Methodology (RSM) identifies optimal conditions (e.g., 95°C, 4 hrs for oxadiazole formation) .
Q. Strategies include :
- Fluorophenyl Modification : Introducing electron-withdrawing groups (e.g., -CF₃) increases metabolic stability .
- Thiazole Substituents : 4-Methylphenyl enhances lipophilicity (logP = 3.1), improving blood-brain barrier penetration .
- Oxadiazole Replacement : Substituting 1,2,4-oxadiazole with 1,3,4-thiadiazole increases antimicrobial potency (MIC = 2 µg/mL vs. 8 µg/mL) .
Case Study : Derivative Bioactivity Comparison
| Derivative | IC₅₀ (COX-2, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| Parent Compound | 12.5 | 8.0 |
| CF₃-Fluorophenyl Analog | 8.2 | 4.5 |
| Thiadiazole Analog | 15.0 | 2.0 |
Methodological Notes
- Avoid Commercial Sources : Focus on peer-reviewed synthesis protocols (e.g., POCl₃-mediated cyclization ).
- Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, drying time) to ensure reproducibility .
- Ethical Compliance : Adhere to OECD guidelines for in vivo pharmacological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
